

Mechanism of Formation for Tioconazole Impurity B

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Compound of Interest

Compound Name: Tioconazole Related Compound B

CAS No.: 61675-62-5

Cat. No.: B591763

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Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals[1]
[2]

Executive Summary

Tioconazole Impurity B (EP/USP Related Compound B) is a critical process-related impurity arising from the synthesis of the antifungal agent Tioconazole. Chemically identified as the 2,5-dichloro analogue of the active pharmaceutical ingredient (API), its formation is not a result of API degradation but rather a carryover mechanism initiating from impurities in the thiophene starting materials.[2]

This guide details the specific chemical pathways leading to Impurity B, providing a mechanistic breakdown of the side reactions occurring during the alkylation phase and offering evidence-based control strategies.[2]

Chemical Identity & Structural Analysis[2]

Understanding the structural divergence between Tioconazole and Impurity B is the first step in isolating the mechanistic origin. The impurity differs solely by the presence of an additional chlorine atom at the 5-position of the thiophene ring.[2]

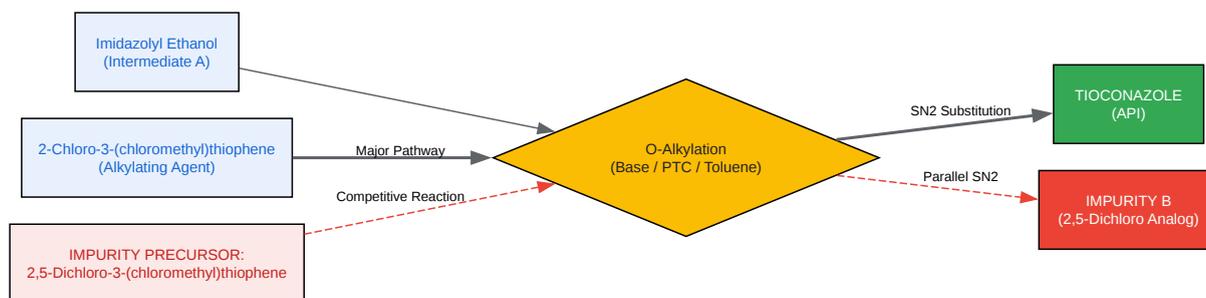
Feature	Tioconazole (API)	Impurity B (EP/USP Related Compound B)[3]
Chemical Name	1-[2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole	1-[2-[(2,5-dichloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
CAS Number	65899-73-2	61675-62-5 (HCl salt) / 119386-75-3 (Base)
Molecular Formula	C ₁₆ H ₁₃ Cl ₃ N ₂ OS	C ₁₆ H ₁₂ Cl ₄ N ₂ OS
Key Structural Difference	Monochloro thiophene moiety (2-position)	Dichloro thiophene moiety (2,5-positions)
Origin Classification	Active Substance	Starting Material Related Impurity (SMRI)

Synthesis of Tioconazole: The Primary Pathway

To understand the deviation that creates Impurity B, we must first establish the standard synthesis of Tioconazole.[2] The process typically involves a Williamson ether synthesis (O-alkylation).

Core Reaction: The reaction occurs between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Imidazolyl Ethanol) and 2-chloro-3-(chloromethyl)thiophene (Alkylating Agent) in the presence of a base (e.g., NaOH, KOH) and a phase transfer catalyst (e.g., TBAB) in solvents like toluene or DMF.[2]

Diagram 1: Tioconazole Synthesis & Impurity Divergence



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Caption: The parallel reaction pathways where the impurity precursor competes with the main alkylating agent for the imidazolyl ethanol substrate.

Mechanism of Formation

The formation of Impurity B is a classic example of Parallel Competitive Substitution.[2] It does not arise from the decomposition of Tioconazole but is "baked in" during the etherification step due to an impure alkylating agent.

Step 1: Origin of the Precursor Impurity

The root cause lies in the synthesis of the alkylating agent, 2-chloro-3-(chloromethyl)thiophene. [2] This reagent is typically synthesized via the Blanc Chloromethylation of 2-chlorothiophene.

- Ideal Reaction: 2-chlorothiophene + HCHO + HCl

2-chloro-3-(chloromethyl)thiophene.[2]

- Side Reaction (Root Cause): If the starting 2-chlorothiophene contains 2,5-dichlorothiophene (a common byproduct of thiophene chlorination), or if over-chlorination occurs, the result is 2,5-dichloro-3-(chloromethyl)thiophene.[2]

“

Mechanistic Insight: The thiophene ring is highly reactive toward electrophilic aromatic substitution. The 2 and 5 positions are the most activated. Once the 2-position is chlorinated, the 5-position remains susceptible to further chlorination if stoichiometry is not strictly controlled during the raw material production [1].[2]

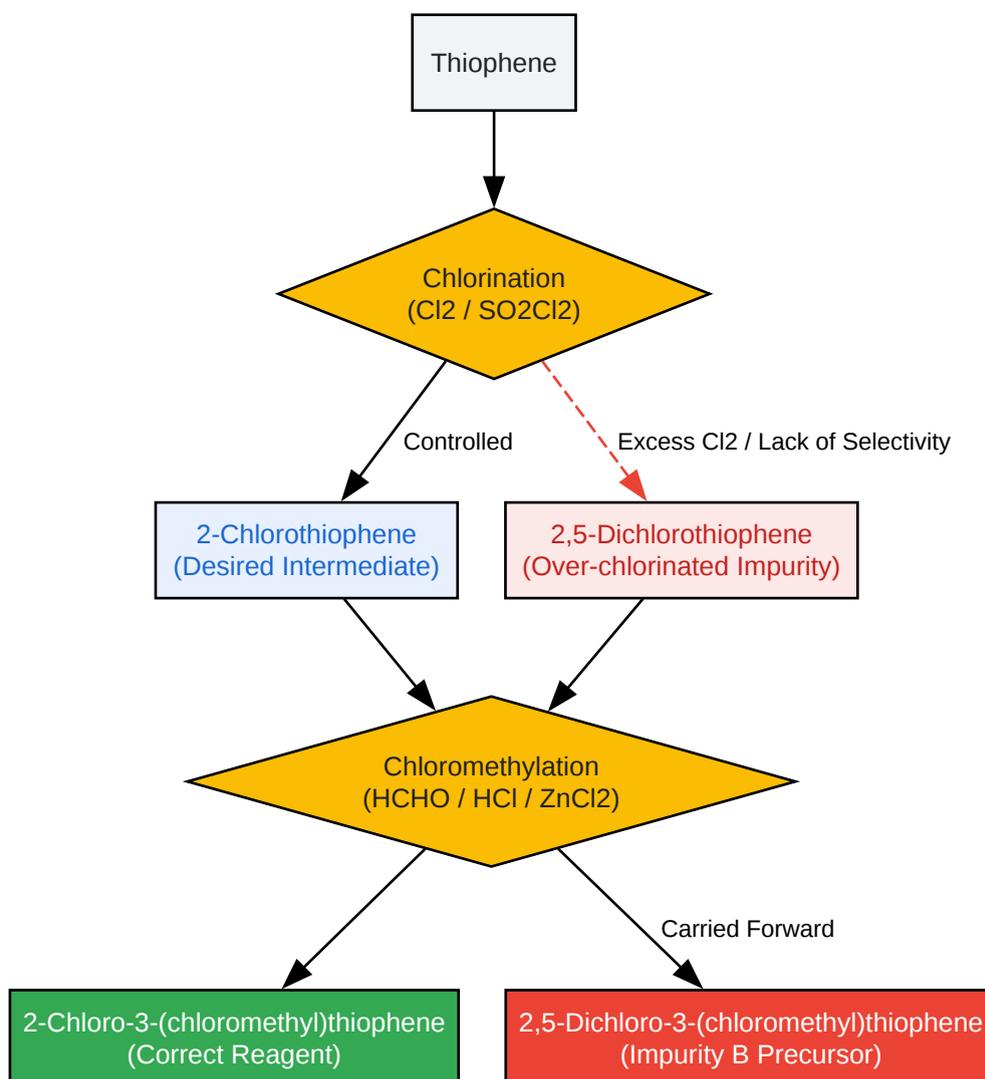
Step 2: The Etherification (SN2)

During the Tioconazole synthesis, the alkoxide ion generated from Imidazolyl Ethanol acts as a nucleophile. It cannot distinguish effectively between the mono-chloro and di-chloro alkylating agents because the reaction center (the chloromethyl group) is electronically similar in both molecules.

- Nucleophilic Attack: The alkoxide attacks the methylene carbon of the chloromethyl group.
- Transition State: A pentacoordinate transition state forms (SN2 mechanism).
- Leaving Group Departure: The chloride ion leaves, forming the ether linkage.[2]

Because the 2,5-dichloro impurity is structurally stable, it survives the reaction conditions and co-crystallizes or co-elutes with the API, becoming Impurity B.[2]

Diagram 2: Root Cause - Precursor Synthesis



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Caption: Evolution of the impurity from the raw material synthesis stage. The 2,5-dichloro motif is established before the API synthesis begins.[2]

Control Strategies & Protocol

To mitigate Impurity B, control must be exerted upstream at the starting material stage.[2]

Purification of the final API is often inefficient due to the high structural similarity (isomorphism) between Tioconazole and Impurity B.

Critical Quality Attributes (CQA) for Starting Materials

The specification for 2-chloro-3-(chloromethyl)thiophene is the primary control point.

Parameter	Specification Limit	Rationale
Purity (GC)	> 98.0%	Ensures high yield of Tioconazole.
2,5-Dichloro Analog	< 0.15%	Direct precursor to Impurity B. Strict limit required to meet ICH Q3A guidelines for the final drug substance.[2]
2-Chlorothiophene	< 0.5%	Unreacted starting material; leads to other impurities.[2]

Purification Protocol (Alkylating Agent)

If the precursor contains high levels of the dichloro impurity, fractional distillation is the most effective purification method due to boiling point differences.

- Vacuum Distillation: Perform fractional distillation under reduced pressure (e.g., 5-10 mmHg).
- Fraction Collection: The 2,5-dichloro analog typically has a higher boiling point due to increased molecular weight.[2] Discard the tail fractions.
- Validation: Test fractions via GC-MS before pooling.

Process Parameters (API Synthesis)

While the impurity formation is largely stoichiometric, solvent choice can marginally influence the reaction rates.

- Solvent: Use Toluene over DMF if possible. Non-polar solvents can sometimes accentuate subtle steric differences between the mono- and di-chloro substrates, potentially reducing the reaction rate of the bulkier 2,5-dichloro impurity [2].[2]
- Stoichiometry: Avoid large excesses of the alkylating agent. Use a 1.0 : 1.05 molar ratio (Imidazolyl ethanol : Alkylating agent).

Analytical Characterization

Detection of Impurity B requires high-resolution chromatography, as it elutes close to the main Tioconazole peak.[2]

HPLC Method Parameters (Reference: EP/USP)

- Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm.[2]
- Mobile Phase: Ammonium Acetate Buffer : Acetonitrile : Methanol.
- Gradient: Gradient elution is preferred over isocratic to resolve the lipophilic dichloro impurity.
- Detection: UV at 220 nm.
- Relative Retention Time (RRT): Impurity B typically elutes after Tioconazole (RRT ~ 1.2 - 1.3) due to the higher hydrophobicity imparted by the extra chlorine atom [3].

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